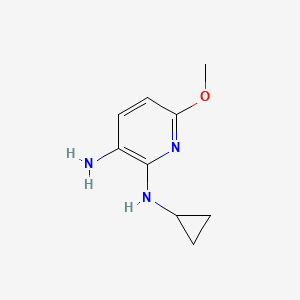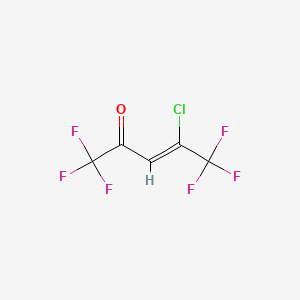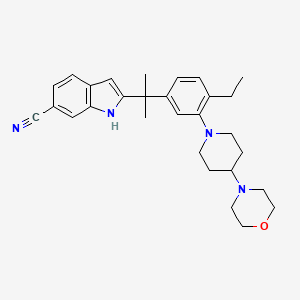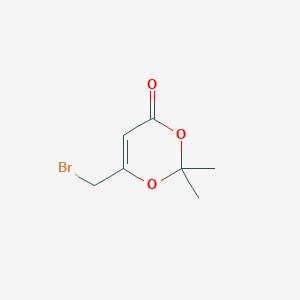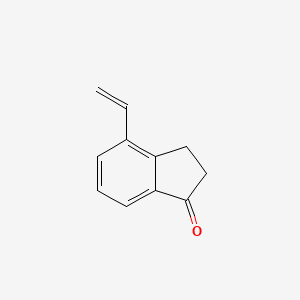
4-ethenyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the fourth position. This compound is of interest due to its unique structure, which combines the properties of both vinyl and indanone moieties, making it a versatile intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Vinyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is often purified using distillation or crystallization techniques to achieve the desired purity .
化学反应分析
Types of Reactions
4-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylindan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Vinylindan-1-one.
Reduction: 4-Vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 4-Bromo-2,3-dihydro-1H-inden-1-one.
科学研究应用
4-Vinyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-Vinyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the vinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a vinyl group, resulting in different chemical and physical properties.
4-Ethyl-2,3-dihydro-1H-inden-1-one: Similar to 4-vinyl-2,3-dihydro-1H-inden-1-one but with an ethyl group, affecting its reactivity and applications.
Uniqueness
4-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse functionalities .
属性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
4-ethenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2 |
InChI 键 |
GWKVIYFLLRFUEU-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C2CCC(=O)C2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


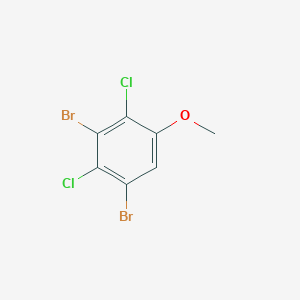
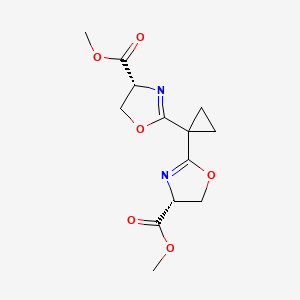
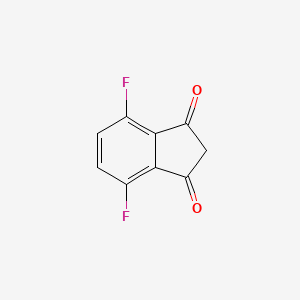

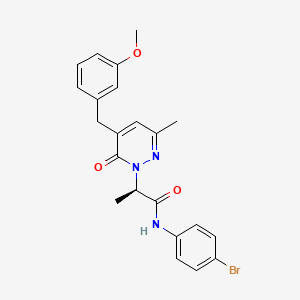
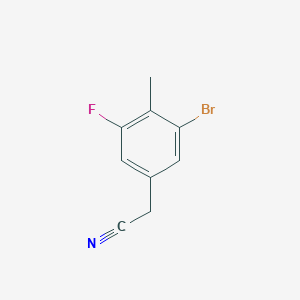

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
